molecular formula C9H13FN2 B2354713 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine CAS No. 1439896-50-0

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B2354713
CAS No.: 1439896-50-0
M. Wt: 168.215
InChI Key: ZONHVZUDSFEJTQ-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine is a fluorinated pyridine derivative Fluorinated pyridines are of significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity for these targets. This can result in altered biological activity and improved efficacy in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine

Properties

IUPAC Name

2-(3-fluoropyridin-2-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONHVZUDSFEJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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